N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide
Description
N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxazinanes, which are known for their diverse biological activities.
Properties
IUPAC Name |
N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11(10-12-4-6-14-7-5-12)15-13(17)16-8-2-3-9-18-16/h4-7,11H,2-3,8-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHWVYOMWDQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC(=O)N2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide typically involves the reaction of pyridine derivatives with oxazinane intermediates. One common method includes the use of N-hetaryl ureas and alcohols under catalyst-free conditions to yield the desired carbamates . The reaction conditions are generally mild and environmentally friendly, making this method suitable for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s stability and ease of synthesis suggest that scalable production could be achieved using similar catalyst-free techniques or other green chemistry approaches .
Chemical Reactions Analysis
Types of Reactions
N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane-2-carboxylic acids, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role as a histone deacetylase inhibitor, which could make it a candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide is not fully understood. studies suggest that it inhibits various cellular pathways by targeting enzymes such as histone deacetylases and phosphodiesterases. Inhibition of these enzymes can lead to apoptosis in cancer cells and exhibit anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Oxazinanones
Uniqueness
N-(1-pyridin-4-ylpropan-2-yl)oxazinane-2-carboxamide stands out due to its dual inhibitory action on histone deacetylases and phosphodiesterases, which is not commonly observed in similar compounds. This dual action enhances its potential therapeutic applications, particularly in cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
